molecular formula C19H18N2OS B2763410 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea CAS No. 1210165-05-1

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea

Cat. No.: B2763410
CAS No.: 1210165-05-1
M. Wt: 322.43
InChI Key: DZBANKXQECIPHS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea is an organic compound with the molecular formula C19H18N2OS and a molecular weight of 322.43 g/mol. This compound features a benzhydryl group and a thiophen-3-ylmethyl group attached to a urea moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea typically involves the reaction of benzhydryl chloride with thiophen-3-ylmethylamine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can interact with hydrophobic pockets in proteins, while the thiophen-3-ylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydryl-3-(thiophen-2-ylmethyl)urea
  • 1-Benzhydryl-3-(furan-3-ylmethyl)urea
  • 1-Benzhydryl-3-(pyridin-3-ylmethyl)urea

Uniqueness

1-Benzhydryl-3-(thiophen-3-ylmethyl)urea is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzhydryl-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(20-13-15-11-12-23-14-15)21-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,18H,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBANKXQECIPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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